![molecular formula C14H21N3O3 B14247412 4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide CAS No. 251456-58-3](/img/structure/B14247412.png)
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxyamino group, and a benzamide moiety. These functional groups contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(dimethylamino)benzoyl chloride with 5-amino-5-oxopentanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and increase yield. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce amines.
Aplicaciones Científicas De Investigación
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzamide moiety can interact with enzymes and receptors, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
4-(dimethylamino)benzamide: Lacks the hydroxyamino and oxopentyl groups, making it less versatile in chemical reactions.
N-(5-hydroxyamino-5-oxopentyl)benzamide: Lacks the dimethylamino group, which reduces its nucleophilicity.
4-(dimethylamino)-N-(2-hydroxyethyl)benzamide: Contains a shorter hydroxyalkyl chain, affecting its reactivity and interactions.
Uniqueness
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide is unique due to the presence of both the dimethylamino and hydroxyamino groups, which enhance its reactivity and versatility in chemical reactions. This combination of functional groups allows it to participate in a wide range of reactions and makes it a valuable compound in scientific research.
Propiedades
Número CAS |
251456-58-3 |
|---|---|
Fórmula molecular |
C14H21N3O3 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide |
InChI |
InChI=1S/C14H21N3O3/c1-17(2)12-8-6-11(7-9-12)14(19)15-10-4-3-5-13(18)16-20/h6-9,20H,3-5,10H2,1-2H3,(H,15,19)(H,16,18) |
Clave InChI |
RMDLUKIPISOZHR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



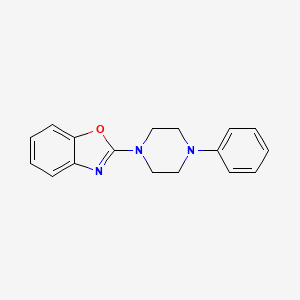

![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
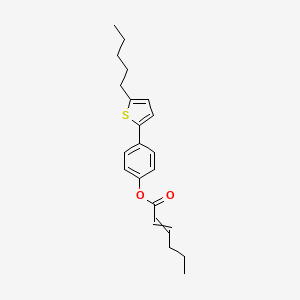
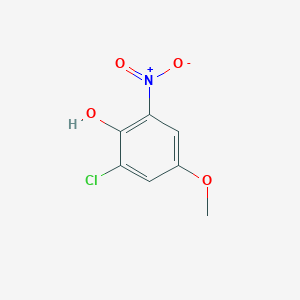
![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
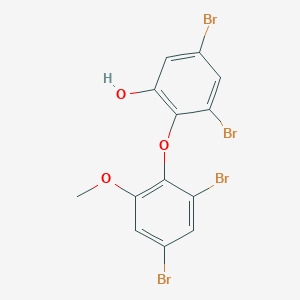
![2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol](/img/structure/B14247371.png)

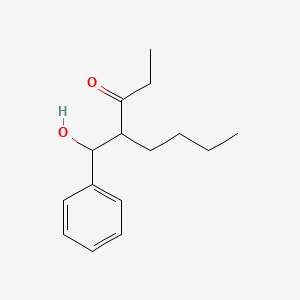
![4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid](/img/structure/B14247404.png)

![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)
